5-[[4-[(3,4,5-trimethoxyphenyl)methyl]oxolan-3-yl]methyl]-1,3-benzodioxole
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[4-[(3,4,5-trimethoxyphenyl)methyl]oxolan-3-yl]methyl]-1,3-benzodioxole typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 3,4,5-trimethoxybenzyl chloride with oxirane in the presence of a base to form the intermediate compound. This intermediate is then reacted with 1,3-benzodioxole under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-[[4-[(3,4,5-trimethoxyphenyl)methyl]oxolan-3-yl]methyl]-1,3-benzodioxole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
5-[[4-[(3,4,5-trimethoxyphenyl)methyl]oxolan-3-yl]methyl]-1,3-benzodioxole has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[[4-[(3,4,5-trimethoxyphenyl)methyl]oxolan-3-yl]methyl]-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxyphenyl derivatives: These compounds share the trimethoxyphenyl group and exhibit similar chemical properties.
Benzodioxole derivatives: Compounds containing the benzodioxole ring also show comparable reactivity and applications.
Uniqueness
5-[[4-[(3,4,5-trimethoxyphenyl)methyl]oxolan-3-yl]methyl]-1,3-benzodioxole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Biological Activity
The compound 5-[[4-[(3,4,5-trimethoxyphenyl)methyl]oxolan-3-yl]methyl]-1,3-benzodioxole is a complex organic molecule characterized by its unique structural features, including a benzodioxole core and an oxolane ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities attributed to its intricate molecular architecture.
Structural Characteristics
The chemical structure of this compound includes:
- Benzodioxole moiety : A bicyclic structure with two fused aromatic rings and ether linkages.
- Oxolane ring : Contributes to the compound's reactivity and biological properties.
- Trimethoxyphenyl group : Enhances its pharmacological potential.
This structural complexity allows for various interactions with biological targets, making it a subject of interest for further research.
Biological Activity
Research indicates that compounds similar to this compound exhibit several biological activities. These include:
- Antioxidant properties : Compounds with similar structures have shown the ability to scavenge free radicals.
- Anti-inflammatory effects : Potential modulation of inflammatory pathways.
- Antitumor activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines.
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Antioxidant | Scavenging of free radicals | |
Anti-inflammatory | Modulation of inflammatory pathways | |
Antitumor | Cytotoxic effects against cancer cell lines |
The specific mechanisms through which this compound exerts its biological effects are not fully elucidated. However, potential pathways include:
- Interaction with cellular signaling pathways : Modulating key proteins involved in inflammation and apoptosis.
- Influence on oxidative stress levels : Reducing oxidative damage through antioxidant activity.
- Inhibition of tumor cell proliferation : Targeting specific receptors or enzymes critical for cancer cell growth.
Case Study 1: Antioxidant Activity
A study investigating the antioxidant properties of related compounds found that they significantly reduced oxidative stress markers in vitro. The results suggested that these compounds could be developed as therapeutic agents for conditions associated with oxidative stress.
Case Study 2: Antitumor Effects
In a recent study on the cytotoxicity of structurally similar compounds against various cancer cell lines, significant inhibition of cell proliferation was observed. The findings indicated that modifications to the benzodioxole structure could enhance antitumor potency.
Future Directions
Further research is required to:
- Elucidate the detailed mechanisms of action for this compound.
- Explore its pharmacokinetics and bioavailability.
- Investigate potential therapeutic applications in various diseases.
Properties
CAS No. |
23284-23-3 |
---|---|
Molecular Formula |
C22H26O6 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
5-[[4-[(3,4,5-trimethoxyphenyl)methyl]oxolan-3-yl]methyl]-1,3-benzodioxole |
InChI |
InChI=1S/C22H26O6/c1-23-20-9-15(10-21(24-2)22(20)25-3)7-17-12-26-11-16(17)6-14-4-5-18-19(8-14)28-13-27-18/h4-5,8-10,16-17H,6-7,11-13H2,1-3H3 |
InChI Key |
VJMJISPSGHVBBU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC2COCC2CC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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